Journal Name:Analytical Chemistry
Journal ISSN:0003-2700
IF:8.008
Journal Website:http://pubs.acs.org/journal/ancham
Year of Origin:1947
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1899
Publishing Cycle:Semimonthly
OA or Not:Not
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-06-08 , DOI:
10.1007/s11426-022-1597-y
Selective semihydrogenation of acetylene in raw olefin streams to ethylene is a key industrial reaction to produce polymer-grade feeds for the manufacture of corresponding polymers. The currently used process in industry is the thermocatalytic acetylene semihydrogenation with pressurized hydrogen and Pd-based catalysts at relatively high temperatures. The high cost of Pd urgently desires the design of non-noble metal-based catalysts. However, non-noble metal-based catalysts commonly require much higher reaction temperatures than Pd-based catalysts because of their poor intrinsic activity. Therefore, aiming at increasing economic efficiency and sustainability, various strategies are explored for developing non-noble metal-based catalysts for thermocatalytic and green acetylene semihydrogenation processes. In this review, we systematically summarize the recent advances in catalytic technology from thermocatalysis to sustainable alternatives, as well as corresponding regulation strategies for designing high-performance non-noble metal-based catalysts. The crucial factors affecting catalytic performance are discussed, and the fundamental structure-performance correlation of catalysts is outlined. Meanwhile, we emphasize current challenging issues and future perspectives for acetylene semihydrogenation. This review will not only promote the rapid exploration of non-noble metal-based catalysts for acetylene semihydrogenation, but also advance the development of sustainable processes like electrocatalysis and photocatalysis.
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-06-05 , DOI:
10.1007/s11426-023-1651-2
The preparation of porous materials by the simple and low-cost methods is one of the hot topics in materials science. Here, the porous carbon-incorporated BN (P-CBN) was synthesized from the low-cost flour by a fermentation combined with freeze-drying technology and ammonolysis. P-CBN-x samples not only maintain the pores of the fermented dough, but also produce abundant oxygen-containing boron species (B-OH, O-O and B-O). Due to the unique structural advantages, P-CBN-x catalysts exhibit remarkably better catalytic performance than bulk BN for the oxidative dehydrogenation of propane (ODHP) to produce olefins. Attractively, P-CBN-23 obtains high C3H8 conversion of 62.1% and olefin yield of 42.7%. In-situ DRIFTS experiments and DFT calculations demonstrate the B-OO-B species in P-CBN-x framework is the most active species for the C3H8 activation and the B-O…O-B species can be readily regenerated by O2, thus promoting the conversion of propane to olefin.
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-05-29 , DOI:
10.1007/s11426-023-1638-0
Fluorinated carbons (CFx)/Li primary batteries with high theoretical energy density have been applied as indispensable energy storage devices with no need for rechargeability, yet plagued by poor rate capability and narrow temperature adaptability in actual scenarios. Herein, benefiting from precise solvation engineering for synergistic coordination of anions and low-affinity solvents, the optimized cyclic ether-based electrolyte is elaborated to significantly facilitate overall reaction dynamics closely correlated to lower desolvation barrier. As a result, the excellent rate (15 C, 650 mAh g−1) at room-temperature and ultra-low-temperature performance dropping to −80 °C (495 mAh g−1 at average output voltage of 2.11 V) is delivered by the end of 1.5 V cut-off voltage, far superior to other organic liquid electrolytes. Furthermore, the CFx/Li cell employing the high-loading electrode (18–22 mg cm−2) still yields 1,683 and 1,395 Wh kg−1 in the case of −40 °C and −60 °C, respectively. In short, the novel design strategy for cyclic ethers as basic solvents is proposed to enable the CFx/Li battery with superb subzero performances, which shows great potential in practical application for extreme environments.
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-05-22 , DOI:
10.1007/s11426-023-1601-0
Luminescent metallo-supramolecules have received tremendous attention in recent years owing to their diverse yet well-defined structures, tunable luminescent properties, and broad applications. In this context, the development of terpyridine (tpy)-based luminescent metallo-supramolecular systems has seen rapid growth. This review aims to summarize the recent progress of luminescent metallo-supramolecular assemblies from tpy ligands with metal ions, with a focus on discrete metallo-supramolecular architectures and metallo-supramolecular polymers. The design strategies and common approaches for tuning the luminescence properties are detailed along with representative applications. Finally, the pitfalls and unmet challenges regarding the structural characterization and practical applications of tpy-based metallo-supramolecules are discussed followed by our perspectives on the future directions of this field.
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-05-10 , DOI:
10.1007/s11426-023-1596-9
The interfacial properties between charge transporting material and perovskite (PVSK) play critical roles in governing the photovoltaic performances of perovskite solar cells (PVSCs). Herein, we develop a multifunctional fulleropyrrolidine (FMG) as an electron transporting material (ETM), which facilitates the construction of efficient and stable inverted PVSCs and modules. It revealed that the facile and scalable FMG possesses not only excellent electron extraction capabilities, but also multi-groups to simultaneously passivate PVSKs via Lewis acid-base and hydrogen bonding interactions. The coating of FMG onto PVSK interestingly yields a dense and interactive layer with the graded ETM-PVSK heterojunction architecture. As results, FMG-based PVSCs demonstrate a champion efficiency of 23.8%, outperforming 21.0% of PCBM-based devices. FMG could also be utilized to improve photovoltaic performance of large-scale modules. In addition, FMG has successfully elongated the lifetime of the corresponding PVSCs, maintaining 85% of the initial performance after the continuous 60-day one sun equivalent illumination in ambient.
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-05-10 , DOI:
10.1007/s11426-023-1589-7
Bifunctional reagents that serve as dual coupling partners with an activating species have emerged as valuable synthetic tools in organic chemistry. They allow for the development of diverse reaction modes with enhanced efficiency and structural variability, which is in high demand for atom-economic and sustainable synthesis. Among them, bifunctional reagents containing N-heteroaryl groups have received much attention due to their ability to introduce privileged N-heteroaryl moieties into complex molecules that are otherwise challenging to access. Furthermore, these reagents have been employed under visible-light conditions to achieve various synthetic applications, enabling difunctionalization of alkenes, alkynes, and [1.1.1]propellanes under mild reaction conditions, providing access to highly functionalized N-heteroarenes. In this review, we provide an overview of the recent achievements and applications of photoinduced difunctionalization using bifunctional reagents containing N-heteroaryl groups. We systematically categorize the representative contributions in the field based on bifunctional reagents and their reactivity patterns. This review aims to highlight the potential of these reagents as powerful synthetic tools for sustainable and diverse synthesis.
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-05-08 , DOI:
10.1007/s11426-023-1577-3
Magnesium-related solid bases have long been considered catalysts with weak or medium basicity. Here we report the fabrication of Mg single-atom catalysts with superbasicity for the first time. A sublimation-migration-anchoring strategy is employed, in which the Mg net is sublimated, transported by Ar, and trapped by defective graphene (producing Mg1/G). Simulated and experimental results demonstrate that Mg single atoms are anchored on graphene in tetra-coordination, and Mg single atoms cooperating with C atoms give superbasicity, which differs from conventional alkali/alkaline earth metal oxides with basicity originating from O atoms. This new solid base is highly active in the synthesis of dimethyl carbonate through transesterification of ethylene carbonate with methanol, which is usually catalyzed by strong bases. The turnover frequency value reaches 99.6 h−1 on Mg1/G, which is much higher than that of traditional Mg-related counterparts (1.0–5.6 h−1) and even superior to that of typical Na and K-related solid superbases (29.8–36.2 h−1) under similar conditions.
Alkenyl-type ligands functionalized tin-lanthanide oxo nanoclusters as molecular lithography resists
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-05-09 , DOI:
10.1007/s11426-023-1598-3
Both the cluster chemistry of tin and lanthanides have attracted extensive research interest, showing wide applications in catalysis, magnetism, luminescence, and lithography. However, their fusion into heterometallic Sn-Ln oxo clusters is still to be explored. In this study, through the stabilization of alkenyl-type cis-5-norbornene-endo-2,3-dicarboxylic acid (H2NE) ligands, a series of atomically precise Sn-Ln oxo nanoclusters have been successfully constructed from the assembly of heterometallic tetranuclear SnxLn(4−x) building blocks. Thereinto, Sn12Eu8 and Sn13Er6 with the highest nuclearities are built from multiple assembly of 8 {Sn2Eu2} units and 6 {Sn3Er} and {Sn2Er2} units, respectively. ESI-MS analysis indicates that Sn13Er6 has high solution stability, allowing their packing into thin films for lithography applications. As a result of electron beam lithography (EBL) studies, the condensation of Sn13Er6 can be triggered by low energy radiation of 10 µC/cm2, and 50 nm lines have been fabricated at expose energy of 50 µC/cm2, confirming the satisfying sensitivity and resolution of Sn13Er6. Hence, the success of this study develops the chemistry of heterometallic tin-lanthanide clusters that can be applied as novel negative photoresist materials.
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-07-19 , DOI:
10.1007/s11426-023-1691-1
WO3 photoanodes have been widely utilized for the oxygen evolution reaction (OER) in the photoelectrochemical water splitting system. Herein, the effects of hydrazine hydrate modification and In3+-doping on the physicochemical properties and photocurrent density of the WO3 photoanode prepared by hydrothermally treating at 160 °C followed by calcining at 500 °C are investigated. Among them, the hydrazine hydrate in the hydrothermal solution can serve as a texture regulator, resulting in the formation of WO3 films with the layered architecture stacked by nanosheets dominantly exposed (020) facets, which allows the WO3 films to have faster charge separation and larger specific surface area for OER according to the characterization results of microstructures and photoelectrochemcial behaviors; while the In3+-doping can optimize the energy band structure of WO3 and adjust the work function to increase the driving force of OER based on the ultraviolet photoelectron spectroscopy, Mott–Schottky and open-circuit photovoltage plots. Under the simulated sunlight (AM1.5G) illumination, the designed In3+–WO3(N2H4) photoanode in Na2SO4 solution delivers amaximum incident photon-to-current efficiency of 38.6% at 410 nm and a photocurrent density of 1.93 mA cm−2 at 1.23 V vs. RHE, which is 2.8 and 3.0 times higher than the pristine WO3 photoanode, respectively. This study provides a promising strategy to improve the water splitting performance of nanostructured WO3 photoanodes by altering the architecture and introducing heteroatoms.
Analytical Chemistry ( IF 8.008 ) Pub Date: 2023-07-20 , DOI:
10.1007/s11426-022-1547-0
In contrast to the stereocontrol of the stereocenter at the allyl unit, the asymmetric induction of prochiral nucleophiles remains a challenge in Pd-catalyzed asymmetric allylic substitutions due to the remote distance between the chiral catalyst and the stereocenter established at prochiral nucleophile. Much effort has been devoted to solving this challenge through the elaborate design of chiral ligands. Recently, synergistic catalysis has gained increasing attention owing to its potential advantages over the traditional single palladium catalysis, such as improvement of reactivity and selectivity. This strategy, including bimetallic catalysis and Pd/organocatalysis, not only broadens the scope of prochiral nucleophiles, but also provides a simple and unified method for the stereocontrol of prochiral nucleophiles. This review summarizes the brief history and advances in this field.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, ANALYTICAL 分析化学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.10 | 286 | Science Citation Index Science Citation Index Expanded | Not |
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